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Introduction
Atuzaginstat (COR388) is an investigational oral, small-molecule inhibitor of gingipains, which

are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis. The

"gingipain hypothesis" of Alzheimer's disease (AD) posits that chronic P. gingivalis infection of

the brain contributes to the pathogenesis of AD through the neurotoxic effects of gingipains.[1]

[2][3] This technical guide provides an in-depth overview of the preclinical and clinical evidence

regarding the effect of atuzaginstat on the core pathologies of AD: amyloid-beta (Aβ) and tau.

Mechanism of Action: The Gingipain Hypothesis
P. gingivalis has been detected in the brains of individuals with AD, and the levels of its

gingipains correlate with tau and ubiquitin pathology.[3] The proposed mechanism involves the

entry of P. gingivalis into the brain, where the secreted gingipains can directly and indirectly

contribute to neurodegeneration.[4][5]

Gingipains are thought to exert their neurotoxic effects through several mechanisms:

Direct Cleavage of Tau: Gingipains can directly cleave the tau protein, a key component of

neurofibrillary tangles (NFTs). This fragmentation may promote the misfolding and

aggregation of tau.[3]
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Apolipoprotein E (ApoE) Fragmentation: Gingipains can degrade ApoE, a protein involved in

Aβ clearance. The resulting fragments may be neurotoxic and contribute to AD pathology.[2]

Neuroinflammation: Gingipains can activate microglia and astrocytes, the brain's resident

immune cells, leading to a chronic neuroinflammatory state. This is mediated, in part,

through the activation of protease-activated receptor 2 (PAR2) and Toll-like receptor 4

(TLR4) signaling pathways, leading to the release of pro-inflammatory cytokines.[4][5][6][7]

Atuzaginstat is a potent and selective inhibitor of lysine-specific gingipains (Kgp), thereby

aiming to block these downstream pathological events.[2]

Preclinical Evidence: Effects on Amyloid-Beta and
Tau
Preclinical studies in mouse models of AD have provided foundational evidence for the

potential of atuzaginstat to modify disease pathology.

Effect on Amyloid-Beta
Oral infection of wild-type mice with P. gingivalis has been shown to result in brain colonization

and a significant increase in the production of Aβ42.[3] Treatment with atuzaginstat in these

models led to a reduction in the brain's bacterial load and a corresponding decrease in Aβ42

levels.[3]

Preclinical Study: Atuzaginstat Effect on

Brain Aβ42 in P. gingivalis-infected Mice

Model
Wild-type mice with chronic oral P. gingivalis

infection

Treatment Atuzaginstat (COR388)

Key Finding Reduced brain Aβ42 production

Reference Dominy SS, et al. Sci Adv. 2019.[3]

Effect on Tau Pathology
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P. gingivalis infection in animal models has been demonstrated to induce tau phosphorylation

and the formation of neurofibrillary tangles.[8] In vitro studies have shown that gingipains can

directly cleave tau protein.[3] Treatment with atuzaginstat has been reported to reduce

neuroinflammation and protect neurons from gingipain-induced toxicity, which is expected to

indirectly mitigate tau pathology.[3]

Clinical Evidence: The GAIN Trial
The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed

to evaluate the efficacy and safety of atuzaginstat in individuals with mild to moderate AD.[2]

[9] The trial enrolled 643 participants who received either atuzaginstat (40 mg or 80 mg twice

daily) or a placebo for 48 weeks.[2]

While the GAIN trial did not meet its co-primary endpoints of slowing cognitive and functional

decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11

(ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living

(ADCS-ADL) in the overall study population, a prespecified subgroup analysis yielded

significant findings.[1][3]

Subgroup Analysis in P. gingivalis-Positive Participants
In a subgroup of participants with detectable P. gingivalis DNA in their saliva at baseline,

atuzaginstat treatment demonstrated a dose-dependent slowing of cognitive decline.[1][3]
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GAIN Trial: Change in

ADAS-Cog 11 from Baseline

at 48 Weeks (P. gingivalis

Saliva DNA Positive

Subgroup)

Treatment Group Mean Change from Baseline Slowing of Decline vs. Placebo

Atuzaginstat 80 mg BID
Statistically significant

improvement
57% (p=0.02)

Atuzaginstat 40 mg BID Trend towards improvement 42% (p=0.07)

Placebo Decline -

Reference
Cortexyme, Inc. Press

Release, October 26, 2021

Effect on Cerebrospinal Fluid (CSF) Biomarkers
The GAIN trial included the analysis of CSF biomarkers of AD pathology, including Aβ42,

phosphorylated tau (p-tau), and total tau (t-tau). While specific quantitative data with statistical

analysis has not been released in a tabulated format, reports from the trial investigators

indicated "trends towards benefit" in these biomarkers in the atuzaginstat treatment arms.[1]

These trends were reportedly more pronounced in the subgroup of patients with evidence of P.

gingivalis infection.[1]

GAIN Trial: Summary of Atuzaginstat's Effect

on CSF Biomarkers

Biomarker Reported Effect

Aβ42 Trend towards normalization (increase)

Phosphorylated Tau (p-tau) Trend towards reduction

Total Tau (t-tau) Trend towards reduction

Reference VJDementia, AD/PD 2022 Conference Report[1]
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Experimental Protocols
Preclinical P. gingivalis Infection Mouse Model (based
on Dominy et al., 2019)

Animals: Female BALB/c mice, 6-8 weeks old.

Infection: Chronic oral infection with P. gingivalis (strain W83) administered by oral gavage

three times a week for six weeks.

Atuzaginstat Administration: Atuzaginstat (COR388) was administered orally once daily.

Outcome Measures: Brain levels of P. gingivalis DNA were quantified by qPCR. Aβ42 levels

in brain homogenates were measured by ELISA. Neuroinflammation was assessed by

immunohistochemistry for microglial and astrocyte markers.

GAIN Clinical Trial (NCT03823404)
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study.

[10]

Participants: 643 individuals aged 55-80 years with a diagnosis of mild to moderate

Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-24).[11]

Intervention: Atuzaginstat (40 mg or 80 mg) or placebo administered orally twice daily for 48

weeks.[2]

Co-Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-

Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-

Activities of Daily Living (ADCS-ADL) scale.[9]

Biomarker Analysis: CSF was collected at baseline, 24 weeks, and 48 weeks for the analysis

of Aβ42, p-tau, and t-tau. Saliva and blood samples were collected to detect P. gingivalis

DNA and antibodies.[10]
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Caption: Gingipain-induced neuroinflammatory signaling cascade.

Experimental Workflow for Preclinical Evaluation of
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Caption: Preclinical evaluation workflow for atuzaginstat.

Conclusion
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Atuzaginstat represents a novel therapeutic approach for Alzheimer's disease by targeting the

upstream pathogenic mechanism of P. gingivalis and its neurotoxic gingipains. Preclinical data

demonstrate its potential to reduce amyloid-beta pathology. The GAIN trial, while not meeting

its primary endpoints in the overall population, provided a signal of efficacy in a subgroup of

patients with evidence of P. gingivalis infection, suggesting a personalized medicine approach

may be warranted. Further research is needed to fully elucidate the quantitative impact of

atuzaginstat on CSF biomarkers of Aβ and tau pathology and to confirm its clinical benefit in a

targeted patient population. The development of atuzaginstat was halted due to liver toxicity

concerns, but the findings from its research continue to provide valuable insights into the

potential role of infectious agents in the pathogenesis of Alzheimer's disease.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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